S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride
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Overview
Description
S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both acetamido and aminopropanoylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include the use of acylation and amidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the compound’s structure, often targeting the carbonyl groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamido and aminopropanoylamino derivatives, such as:
- S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate
- S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrobromide
Uniqueness
What sets S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride apart is its specific combination of functional groups and its hydrochloride form, which may confer unique solubility and stability properties. These characteristics make it particularly useful in certain research and industrial applications.
Properties
IUPAC Name |
S-(2-acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S.ClH/c1-7(11)10(16)13-4-3-9(15)17-6-5-12-8(2)14;/h7H,3-6,11H2,1-2H3,(H,12,14)(H,13,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLPLXMCFBVWOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)SCCNC(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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